(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[11, is a fluorinated analog of natural hydrophobic amino acids. It plays a crucial role in achieving efficient packing within hydrophobic cores.
Molecular Formula: C₈H₁₀F₃NO₂
CAS Number: 914082-74-9
Preparation Methods
Synthetic Routes: The synthesis of this compound involves specific routes, which may include fluorination reactions or derivatization of existing amino acids.
Industrial Production: Information on large-scale production methods is limited due to its specialized nature.
Chemical Reactions Analysis
Reactivity: (2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed vary based on the reaction type and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis or as a reference compound for studying fluorinated amino acids.
Biology: Investigated for its impact on protein structure and function.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
Targets and Pathways: The exact mechanism remains an active area of study. It may interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl-substituted bicyclic core sets it apart.
Similar Compounds: Other fluorinated amino acids, such as 2- [3- (trifluoromethyl)bicyclo [1.1.1]pentan-1-yl]acetic acid and 3- (trifluoromethyl)bicyclo [1.1.1]pentan-1-amine hydrochloride , share structural features.
Properties
Molecular Formula |
C8H11ClF3NO2 |
---|---|
Molecular Weight |
245.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14;/h4H,1-3,12H2,(H,13,14);1H/t4-,6?,7?;/m1./s1 |
InChI Key |
RWMRMPMCMLVMHG-FJITWTQMSA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.